Technical Monograph: Quinuclidin-3-yldi-o-tolylmethanol Hydrochloride (Sequifenadine)
Technical Monograph: Quinuclidin-3-yldi-o-tolylmethanol Hydrochloride (Sequifenadine)
Here is an in-depth technical guide on Quinuclidin-3-yldi-o-tolylmethanol hydrochloride, structured for researchers and drug development professionals.
[1][2]
Executive Summary
Quinuclidin-3-yldi-o-tolylmethanol hydrochloride (CAS: 57734-70-0), internationally known as Sequifenadine or Bicarphen , is a quinuclidine-based therapeutic agent characterized by a rigid bicyclic nitrogenous scaffold.[1][2][3] Unlike flexible alkylamine antihistamines, this compound utilizes a semi-rigid 1-azabicyclo[2.2.2]octane core to enforce specific steric constraints, resulting in a unique dual-pharmacology profile.
Primarily recognized as a potent Histamine H1 receptor antagonist, recent electrophysiological characterization has identified it as a state-dependent voltage-gated sodium channel (NaV) blocker. This guide details its physicochemical properties, synthesis, and experimental protocols for characterizing its ion-channel modulating activity.
Chemical Identity & Physicochemical Properties[2][4][5][6][7][8][9][10][11][12]
Structural Analysis
The molecule consists of a quinuclidine ring substituted at the C3 position with a tertiary carbinol group bearing two bulky ortho-tolyl moieties. The steric bulk of the o-tolyl groups, combined with the rigidity of the quinuclidine cage, restricts conformational freedom, enhancing selectivity for deep hydrophobic pockets in GPCRs and ion channels.
| Property | Data |
| IUPAC Name | (1-Azabicyclo[2.2.2]octan-3-yl)bis(2-methylphenyl)methanol hydrochloride |
| Common Name | Sequifenadine, Bicarphen |
| CAS Number | 57734-70-0 (HCl salt); 57734-69-7 (Free base) |
| Molecular Formula | C₂₂H₂₈ClNO |
| Molecular Weight | 357.92 g/mol |
| Solubility | Soluble in water, ethanol; sparingly soluble in acetone |
| pKa | ~9.8 (Quinuclidine nitrogen) |
| Appearance | White crystalline powder |
Pharmacological Mechanism & Signaling
Sequifenadine operates via a multi-target mechanism. While its clinical efficacy in dermatoses is driven by H1 antagonism, its utility as a research probe stems from its ability to modulate excitable membranes.
Dual-Action Pathway
-
GPCR Antagonism (H1/5-HT): It acts as a competitive antagonist at the Histamine H1 receptor, preventing Gq-mediated calcium release. It exhibits secondary antagonism at 5-HT (serotonin) receptors.
-
Ion Channel Blockade (NaV): It inhibits voltage-gated sodium channels in a concentration- and frequency-dependent manner, stabilizing the inactivated state of the channel. This mechanism is distinct from classical local anesthetics due to the bulky bicyclic headgroup.
Mechanism Visualization
The following diagram illustrates the parallel signaling inhibition pathways.
Figure 1: Dual pharmacodynamic pathway showing competitive H1 antagonism and sodium channel stabilization.
Synthesis & Manufacturing Protocol
The synthesis of Quinuclidin-3-yldi-o-tolylmethanol relies on a double Grignard addition to an ester precursor. This route ensures the formation of the tertiary alcohol with high symmetry.
Synthetic Route Visualization
Figure 2: Synthetic workflow via Grignard addition to quinuclidine ester.[1]
Detailed Experimental Protocol
Objective: Synthesis of Quinuclidin-3-yldi-o-tolylmethanol hydrochloride.
Reagents:
-
Ethyl 3-quinuclidinecarboxylate (10 mmol)
-
o-Tolylmagnesium bromide (25 mmol, 1.0 M in THF)
-
Anhydrous Diethyl Ether or THF
-
Hydrochloric acid (conc.)
-
Isopropanol/Ethanol (for recrystallization)
Procedure:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an argon atmosphere.
-
Grignard Preparation: Charge the flask with o-tolylmagnesium bromide solution (25 mL, 25 mmol). Cool to 0°C in an ice bath.
-
Addition: Dissolve Ethyl 3-quinuclidinecarboxylate (1.83 g, 10 mmol) in 10 mL anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes.
-
Note: The double addition requires excess Grignard reagent to prevent ketone by-products.
-
-
Reaction: Allow the mixture to warm to room temperature, then reflux gently for 2 hours to ensure complete conversion of the sterically hindered intermediate.
-
Quench: Cool to 0°C. Quench carefully with saturated aqueous NH₄Cl (20 mL).
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude free base.
-
Salt Formation: Dissolve the crude residue in minimal hot ethanol. Add concentrated HCl dropwise until pH ~2. Cool to 4°C overnight to induce crystallization.
-
Purification: Filter the white precipitate and wash with cold ether. Recrystallize from ethanol/ether to achieve >98% purity.
Experimental Characterization Protocols
For researchers investigating the ion-channel blocking properties (a key differentiator from standard antihistamines), the following patch-clamp protocol is recommended.
Protocol: Whole-Cell Voltage-Clamp (Nav1.x Blockade)
Purpose: To quantify the use-dependent block of sodium channels by Sequifenadine.
-
Cell System: HEK293 cells stably expressing hNav1.5 or rat hippocampal neurons.
-
Solutions:
-
Pipette (Intracellular): 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).
-
Bath (Extracellular): 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4).
-
-
Application:
-
Perfuse cells with Sequifenadine (1 µM – 100 µM).
-
Note: Due to lipophilicity, allow 5 minutes for equilibrium.
-
-
Pulse Protocol:
-
Tonic Block: Hold at -100 mV. Depolarize to -10 mV for 20 ms at 0.1 Hz. Measure peak current reduction.
-
Use-Dependent Block: Apply a train of pulses (20 ms, -10 mV) at high frequency (10 Hz or 20 Hz).
-
-
Data Analysis: Plot the normalized current amplitude (
) against pulse number. Sequifenadine should show accumulated inhibition at higher frequencies, indicative of open/inactivated state binding.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50853316, 1-Azabicyclo(2.2.2)octane-3-methanol, alpha,alpha-bis(2-methylphenyl)-, hydrochloride (1:1). Retrieved from [Link]
-
Khararkevich, D. A. (1982). Pharmacology of new antihistaminic drugs of the quinuclidine series.[4] (Foundational text on the pharmacology of Bicarphen/Sequifenadine).
- Gamiro, K., et al.Electrophysiological effects of quinuclidine derivatives on sodium channels in rat hippocampal neurons. (Contextual reference for the Na+ channel blockade protocol described in Section 5).
Sources
- 1. 1-Azabicyclo(2.2.2)octane-3-methanol, alpha,alpha-bis(2-methylphenyl)-, hydrochloride (1:1) | C22H28ClNO | CID 50853316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Sequifenadine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Quinuclidin-3-yldi-o-tolylmethanol hydrochloride (57734-70-0) for sale [vulcanchem.com]
